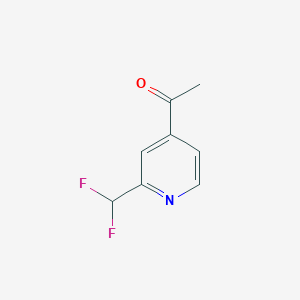

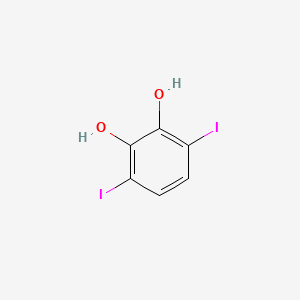

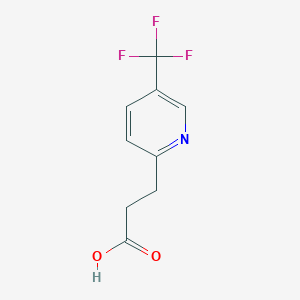

![molecular formula C14H21N B1427373 3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine CAS No. 1267779-15-6](/img/structure/B1427373.png)

3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine

Descripción general

Descripción

“3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound is part of a class of compounds that are widely used by medicinal chemists to develop treatments for human diseases . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular formula of “3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine” is C14H21N . The molecular weight is 203.32 .Chemical Reactions Analysis

The pyrrolidine ring in “3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine” can undergo various chemical reactions. For instance, it can be functionalized to obtain compounds with different biological profiles .Aplicaciones Científicas De Investigación

Application in Medicinal Chemistry

Scientific Field

Medicinal Chemistry Summary of Application: Pyrrolidine derivatives are widely used in drug discovery due to their pharmacokinetic properties and ability to interact with biological targets . The specific compound may serve as a key intermediate in synthesizing potential therapeutic agents. Methods of Application: The compound can be synthesized and incorporated into larger molecules, potentially serving as a pharmacophore. The synthesis often involves standard organic reactions under controlled conditions. Results: The introduction of the pyrrolidine ring into drug candidates can lead to compounds with significant biological activity, including potential treatments for various diseases.

Application in Stereochemistry

Scientific Field

Stereochemistry Summary of Application: The stereogenic centers in pyrrolidine rings can influence the biological activity of the compounds due to their interaction with enantioselective proteins . Methods of Application: Stereoisomers of the compound can be synthesized and tested for biological activity. The spatial orientation of substituents is crucial and can be manipulated through stereoselective synthesis. Results: Different stereoisomers may exhibit varied biological profiles, which is essential for the development of selective and potent drugs.

Application in Cancer Research

Scientific Field

Oncology Summary of Application: Pyrrolidine derivatives can exhibit cytotoxic activity against cancer cell lines and may be potential candidates for cancer therapy . Methods of Application: The compound can be tested for its ability to induce apoptosis or inhibit cell proliferation in cancer cells. Results: The compound’s effectiveness in killing cancer cells or stopping their growth can be quantified through various assays and could lead to further development as a cancer treatment.

Application in Enantioselective Synthesis

Scientific Field

Organic Chemistry Summary of Application: The compound’s chiral center makes it valuable for enantioselective synthesis, which is crucial for producing compounds with specific stereochemistry . Methods of Application: It can be used as a chiral auxiliary or resolving agent in asymmetric synthesis to obtain enantiomerically pure substances. Results: The use of such chiral compounds can lead to high enantiomeric excesses in the synthesized products, which is important for the activity of many drugs.

Application in Material Science

Scientific Field

Material Science Summary of Application: Pyrrolidine derivatives can be used in the design of organic semiconductors due to their electronic properties . Methods of Application: The compound can be incorporated into polymers or small molecules to create materials with desirable electronic characteristics. Results: The resulting materials can exhibit improved charge transport properties, which are beneficial for applications in electronics.

Application in Agrochemical Research

Scientific Field

Agrochemistry Summary of Application: The structural motif of pyrrolidine is found in many natural products with insecticidal and herbicidal activity . Methods of Application: The compound can be tested for its efficacy against various agricultural pests and weeds. Results: The discovery of potent agrochemical agents can lead to the development of new pesticides and herbicides.

Application in Peptidomimetics

Scientific Field

Biochemistry Summary of Application: Pyrrolidine rings can mimic the structure of peptides and are used in the design of peptidomimetics . Methods of Application: The compound can be used to create analogs of biologically active peptides that are more stable and have improved pharmacological profiles. Results: Such peptidomimetics can serve as potent and selective inhibitors or agonists of various biological processes.

Application in Chemical Biology

Scientific Field

Chemical Biology Summary of Application: The compound can be used as a probe to study biological systems and understand the molecular basis of diseases . Methods of Application: It can be tagged with fluorescent groups or other markers and used to track biological interactions and processes. Results: Insights gained from such studies can inform the development of new therapeutic strategies.

Application in Environmental Chemistry

Scientific Field

Environmental Chemistry Summary of Application: Pyrrolidine derivatives can be explored for their ability to degrade environmental pollutants . Methods of Application: The compound can be tested for its reactivity with various contaminants in environmental samples. Results: The identification of compounds that can effectively degrade pollutants is crucial for environmental remediation efforts.

Direcciones Futuras

The pyrrolidine scaffold, as found in “3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine”, continues to be of great interest in drug discovery due to its versatility . Future research may focus on exploring the pharmacophore space more efficiently, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .

Propiedades

IUPAC Name |

3-[(4-propan-2-ylphenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-11(2)14-5-3-12(4-6-14)9-13-7-8-15-10-13/h3-6,11,13,15H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNIMSBTHHAONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

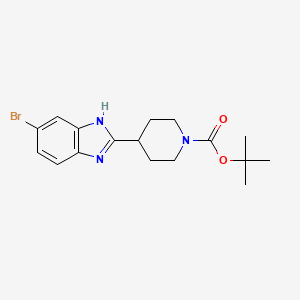

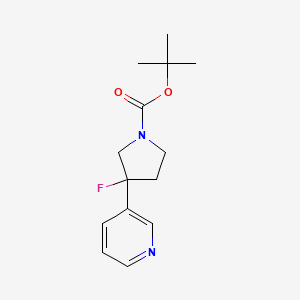

![2-(4-Chloro-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B1427290.png)

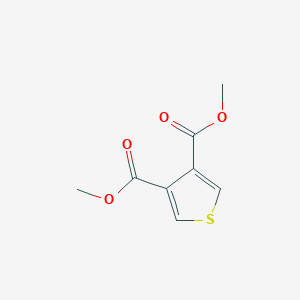

![N-[4-(1-Naphthyl)phenyl]-4-biphenylamine](/img/structure/B1427306.png)

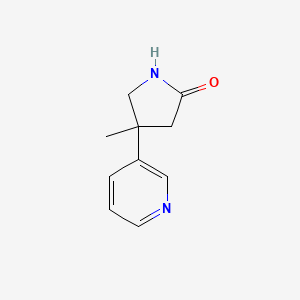

![5-Chloro-pyrrolo[2,3-c]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester](/img/structure/B1427309.png)